molecular formula C64H120O16S B1262590 2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose

2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose

Cat. No. B1262590
M. Wt: 1177.7 g/mol
InChI Key: NSNRNZOEBYBEBY-ZTTPXEDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with tetracosanoic acid, and at the 3-position with (2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Features : The compound is a part of multiacylated trehalose 2-sulfates produced by Mycobacterium tuberculosis. It is characterized as a tetraacyl-alpha,alphs'-D-trehalose 2'-sulfate with specific acyl substituents (Goren, Brokl, & Das, 1976).
  • Synthetic Studies : Efforts have been made towards synthesizing analogues of this compound, such as Sulfolipid-I (SL-I), which is comprised of a trehalose 2-sulfate core modified with fatty acyl substituents (Leigh & Bertozzi, 2008).

Biological Functions and Applications

  • Osmolyte in Archaea : A derivative of this compound, 1-(2-O-sulfo-alpha-D-glucopyranosyl)-alpha-D-glycopyranose, was found to be a major organic solute in certain haloalkaliphilic archaea, acting as an osmolyte (Desmarais, Jablonski, Fedarko, & Roberts, 1997).
  • Enzymatic Interaction : Glycosyltrehalose trehalohydrolase from Sulfolobus solfataricus interacts with glycosyltrehalosides, including compounds similar to the one , cleaving the alpha-1,4 glycosidic bond adjacent to the trehalose moiety (Feese et al., 2000).
  • Glycolipid Sulfotransferase Activity : Research on Mycobacterium tuberculosis has demonstrated the presence of sulfated trehalose glycolipids, including derivatives similar to this compound, synthesized by sulfotransferases (Rivera-Marrero et al., 2002).

properties

Product Name

2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose

Molecular Formula

C64H120O16S

Molecular Weight

1177.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-tetracosanoyloxyoxan-4-yl] (E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoate

InChI

InChI=1S/C64H120O16S/c1-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-31-33-35-37-39-41-43-55(67)77-61-59(57(69)54(48-66)76-64(61)79-63-60(80-81(72,73)74)58(70)56(68)53(47-65)75-63)78-62(71)52(6)46-51(5)45-50(4)44-49(3)42-40-38-36-34-32-30-22-20-18-16-14-12-10-8-2/h46,49-51,53-54,56-61,63-66,68-70H,7-45,47-48H2,1-6H3,(H,72,73,74)/b52-46+/t49-,50-,51-,53+,54+,56+,57+,58-,59-,60+,61+,63+,64+/m0/s1

InChI Key

NSNRNZOEBYBEBY-ZTTPXEDBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)/C(=C/[C@@H](C)C[C@@H](C)C[C@@H](C)CCCCCCCCCCCCCCCC)/C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O)OC(=O)C(=CC(C)CC(C)CC(C)CCCCCCCCCCCCCCCC)C

Origin of Product

United States

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